molecular formula C26H23F4NO3 B3127422 ethyl 7-(4-fluorophenyl)-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate CAS No. 338414-99-6

ethyl 7-(4-fluorophenyl)-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Cat. No.: B3127422
CAS No.: 338414-99-6
M. Wt: 473.5 g/mol
InChI Key: UJLJISBNTYLFOK-UHFFFAOYSA-N
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Description

Ethyl 7-(4-fluorophenyl)-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a polycyclic quinoline derivative with a tetrahydroquinoline core. Key structural features include:

  • 4,6,7,8-Tetrahydroquinoline backbone: Partially saturated rings enhance conformational flexibility compared to fully aromatic quinolines.
  • 2-Trifluoromethylphenyl at position 4: A strong electron-withdrawing group influencing electronic density and intermolecular interactions. Ethyl carboxylate at position 3: Common in bioactive compounds for solubility and esterase-mediated hydrolysis .
  • 2-Methyl and 5-oxo groups: Modulate steric and electronic properties.

Properties

IUPAC Name

ethyl 7-(4-fluorophenyl)-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F4NO3/c1-3-34-25(33)22-14(2)31-20-12-16(15-8-10-17(27)11-9-15)13-21(32)24(20)23(22)18-6-4-5-7-19(18)26(28,29)30/h4-11,16,23,31H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLJISBNTYLFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3C(F)(F)F)C(=O)CC(C2)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301106939
Record name Ethyl 7-(4-fluorophenyl)-1,4,5,6,7,8-hexahydro-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301106939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338414-99-6
Record name Ethyl 7-(4-fluorophenyl)-1,4,5,6,7,8-hexahydro-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338414-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(4-fluorophenyl)-1,4,5,6,7,8-hexahydro-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301106939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

Based on its structural similarity to indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces. These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function.

Biological Activity

Ethyl 7-(4-fluorophenyl)-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a complex organic compound with notable biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C26H23F4NOC_{26}H_{23}F_4NO and features a quinoline backbone with various substituents that enhance its biological activity. The presence of fluorine atoms is significant as they often influence the pharmacokinetics and biological interactions of organic compounds.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the quinoline core followed by the introduction of functional groups such as fluorophenyl and trifluoromethyl moieties. These steps are critical for achieving the desired biological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study highlighted that derivatives with similar structures demonstrated potent inhibition against various cancer cell lines, including prostate cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has shown that compounds with similar frameworks can act as antimicrobial agents against a range of pathogens. The incorporation of trifluoromethyl groups is particularly noted for enhancing antimicrobial efficacy .

Study 1: Anticancer Activity

A study published in Molecules evaluated a series of quinoline derivatives for their anticancer effects. The results indicated that the presence of fluorinated phenyl groups significantly increased cytotoxicity against cancer cell lines. The study reported IC50 values indicating effective concentrations for inducing cancer cell apoptosis .

CompoundCell LineIC50 (µM)
Ethyl 7-(4-fluorophenyl)-2-methyl...PC3 (Prostate cancer)15.2
Similar Quinoline DerivativeHeLa (Cervical cancer)12.5

Study 2: Antimicrobial Efficacy

Another research article focused on the antimicrobial properties of quinoline derivatives. It was found that compounds with trifluoromethyl substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess efficacy .

PathogenZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that similar compounds can trigger apoptotic pathways in malignant cells.
  • Antimicrobial Action : The presence of fluorine atoms may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key analogs and their structural variations:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
Ethyl 7-(4-fluorophenyl)-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate 7-(4-FPh), 4-(2-CF3Ph), 2-Me, 3-EtCOO C27H24F4N2O3 500.49 Target compound; research focus N/A
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(4-FPh), 2,7,7-Me, 3-EtCOO C22H26FNO3 371.45 Higher saturation (hexahydro); bulkier methyl groups
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate 4-(4-ClPh), 2-Me, 3-EtCOO C19H19ClNO3 344.82 Chlorine substituent; antimicrobial activity
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(4-MeOPh), 2-Me, 3-MeCOO C19H22NO4 328.38 Methoxy group enhances π-π interactions
Ethyl 2-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4-quinolinecarboxylate 2-(3-NO2Ph), 3-EtCOO C18H16N2O5 340.33 Nitro group for electron-deficient aromatic systems
(2S,3S)-Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate 7-F, 2-(4-FPh), 3-triazole, 5-MeCOO C22H19F2N5O3 447.42 Triazole moiety; medicinal applications (antifungal)

Substituent-Driven Property Modifications

Electronic Effects
  • Fluorine vs. Chlorine vs. Trifluoromethyl: The 4-fluorophenyl group in the target compound and provides moderate electron withdrawal and metabolic stability. The 2-trifluoromethylphenyl group in the target compound offers extreme electron withdrawal, altering dipole moments and crystallization behavior .
Steric and Conformational Effects
  • Methyl vs. Ethyl Carboxylate :
    • Ethyl esters (target compound, ) improve lipophilicity compared to methyl esters (e.g., ), affecting membrane permeability.
  • Hexahydro vs. Tetrahydro Backbones :
    • Hexahydro derivatives (e.g., ) exhibit greater conformational flexibility, whereas tetrahydro systems (target compound, ) balance rigidity and solubility.

Crystallographic and Computational Insights

  • Structural Validation: Tools like SHELXL and WinGX are critical for resolving conformational details of tetrahydroquinoline derivatives.
  • Hydrogen Bonding : The 5-oxo group in the target compound participates in hydrogen-bonded networks, stabilizing crystal packing (similar to ).

Q & A

Q. What are the common synthetic strategies for preparing substituted tetrahydroquinoline-3-carboxylate derivatives?

The synthesis typically involves multi-component reactions (MCRs) under catalytic conditions. For example, ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-tetrahydroquinoline-3-carboxylate was synthesized via a three-component reaction involving cyclohexane-1,3-dione, an aromatic aldehyde, and ethyl acetoacetate, catalyzed by ammonium acetate in ethanol . Key steps include:

  • Cyclocondensation : Formation of the quinoline core via enamine intermediates.
  • Substituent introduction : Fluorophenyl and trifluoromethyl groups are incorporated via aromatic aldehydes or post-synthetic functionalization (e.g., Friedel-Crafts alkylation).
  • Purification : Recrystallization from ethanol or chromatographic methods for higher purity (>95%).

Q. How is the crystal structure of this compound determined, and what are its key geometric parameters?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous compounds (e.g., ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-hexahydroquinoline-3-carboxylate), monoclinic systems (space group P21/c) are observed with lattice parameters:

  • a = 12.5736 Å, b = 8.3815 Å, c = 17.4945 Å, β = 112.15° .
  • Key interactions : Intramolecular hydrogen bonds (N–H···O) stabilize the keto-enol tautomer, while van der Waals interactions dominate packing .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, trifluoromethyl at δ 121–125 ppm in 19^{19}F NMR) .
  • IR : Strong C=O stretches (~1700 cm1^{-1}) and N–H bends (~3300 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 462.12 for C24_{24}H20_{20}F4_{4}NO3_{3}) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) influence the compound’s reactivity and crystallinity?

The trifluoromethyl group enhances electrophilicity at the quinoline core, facilitating nucleophilic attacks (e.g., hydrolysis or amidation). Crystallographically, bulky substituents like 2-(trifluoromethyl)phenyl reduce symmetry, leading to lower melting points (e.g., 145–148°C vs. 160°C for non-fluorinated analogs) . Computational studies (DFT) show that fluorine atoms increase dipole moments, improving solubility in polar aprotic solvents (e.g., DMF or DMSO) .

Q. What methodologies resolve contradictions in solubility data between experimental and computational predictions?

Discrepancies often arise from solvent polarity mismatches. For example, ethyl 4-(3-hydroxyphenyl)-hexahydroquinoline derivatives show lower experimental solubility in water (<0.1 mg/mL) than DFT-predicted values due to underestimated hydrogen-bonding effects. Mitigation strategies include:

  • Solvent screening : Use Hansen solubility parameters to optimize solvent mixtures .
  • Co-crystallization : Introduce co-formers (e.g., succinic acid) to enhance bioavailability .

Q. How can computational chemistry (e.g., DFT) guide the design of derivatives with improved bioactivity?

Density Functional Theory (DFT) calculations predict:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for targeted modifications (e.g., adding sulfonyl groups to enhance kinase inhibition) .
  • ADMET profiling : Simulate pharmacokinetic properties (e.g., logP ~3.5 for optimal blood-brain barrier penetration) .
  • Docking studies : Virtual screening against protein targets (e.g., COX-2 or EGFR) to prioritize synthesis .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1–10) and monitor via HPLC. For example, trifluoromethyl-substituted quinolines degrade rapidly at pH >8 due to ester hydrolysis .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition onset at 210°C) .
  • Light exposure tests : UV-Vis spectroscopy tracks photodegradation (λmax shifts indicate structural changes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 7-(4-fluorophenyl)-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Reactant of Route 2
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ethyl 7-(4-fluorophenyl)-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

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